Ethyl 4-morpholin-4-yl-3-nitrobenzoate
Description
Ethyl 4-morpholin-4-yl-3-nitrobenzoate is a benzoate ester derivative featuring a morpholine ring at the 4-position and a nitro group at the 3-position of the benzene ring. The morpholine substituent introduces both polarity and basicity due to its heterocyclic structure (containing one nitrogen and one oxygen atom), while the nitro group is strongly electron-withdrawing, influencing the compound’s electronic properties and reactivity.
Properties
CAS No. |
71254-73-4 |
|---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
ethyl 4-morpholin-4-yl-3-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O5/c1-2-20-13(16)10-3-4-11(12(9-10)15(17)18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
VUZBNJXZHIIPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-morpholin-4-yl-3-nitrobenzoate typically involves a multi-step process:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Esterification: The nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 3-nitrobenzoate.
Morpholine Substitution: Finally, the ethyl 3-nitrobenzoate undergoes a substitution reaction with morpholine. This step typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-morpholin-4-yl-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Ethyl 4-morpholin-4-yl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-morpholin-4-yl-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-morpholin-4-yl-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 4-morpholin-4-yl-3-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the morpholine ring can engage in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include ethyl benzoates with variations in substituents at the 3- and 4-positions (Table 1). Notable examples from the literature include:
Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives
Key Observations:
- Electronic Effects : The nitro group at the 3-position (common in all analogs) creates an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic substitution or reduction reactions. Morpholine’s electron-donating nature may counterbalance this effect compared to chloro or formyl substituents .
- Methyl esters (e.g., Methyl 4-formyl-3-nitrobenzoate) are less lipophilic than ethyl esters, affecting membrane permeability .
- Biological Relevance: Compounds like I-6273 and I-6230 () incorporate heterocyclic side chains (e.g., pyridazine, isoxazole), which are common in bioactive molecules targeting enzymes or receptors.
Physicochemical Properties
- Crystallography : Ethyl 4-chloro-3-nitrobenzoate () has been structurally characterized, revealing planar aromatic rings and intermolecular interactions stabilized by hydrogen bonding. Morpholine’s conformational flexibility may lead to distinct crystal packing compared to rigid substituents like chloro .
- This contrasts with non-polar groups (e.g., chloro) that rely on van der Waals interactions .
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